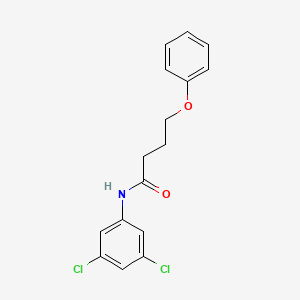

N-(3,5-dichlorophenyl)-4-phenoxybutanamide

Description

N-(3,5-Dichlorophenyl)-4-phenoxybutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenoxy group at the fourth carbon and an N-linked 3,5-dichlorophenyl moiety. The 3,5-dichloro substitution on the aromatic ring imparts electron-withdrawing properties, which may influence its chemical reactivity, crystallinity, and biological interactions.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-4-phenoxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c17-12-9-13(18)11-14(10-12)19-16(20)7-4-8-21-15-5-2-1-3-6-15/h1-3,5-6,9-11H,4,7-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYOLAJADVUPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-phenoxybutanamide typically involves the reaction of 3,5-dichloroaniline with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(3,5-dichlorophenyl)-4-phenoxybutanamide can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenoxybutanamides.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-phenoxybutanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Key Findings :

- The 3,5-dichlorophenyl group is critical for fungicidal activity in these metabolites, suggesting that N-(3,5-dichlorophenyl)-4-phenoxybutanamide may also exhibit bioactivity in plant protection systems .

- The butanamide chain in the target compound could enhance solubility compared to the rigid imidazolidine-dione core of RP-30228/RP-32490.

N-(3,5-Dichlorophenyl)-2,2,2-Trichloro-Acetamide

This acetamide derivative features a trichloro-acetamide group instead of a phenoxybutanamide chain (Table 2). highlights that meta-substitution with electron-withdrawing groups (e.g., Cl) significantly alters crystal lattice parameters, with monoclinic or orthorhombic systems observed depending on substituents .

| Compound | Molecular Formula | Molecular Weight | Crystal System | Space Group |

|---|---|---|---|---|

| N-(3,5-Dichlorophenyl)-4-phenoxybutanamide | C₁₆H₁₃Cl₂NO₂ | ~334.2 | Not reported | Not reported |

| N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide | C₈H₄Cl₅NO | 305.39 | Orthorhombic | P2₁2₁2₁ |

Key Findings :

- The trichloro-acetamide group increases molecular symmetry, favoring orthorhombic packing, whereas the flexible butanamide chain in the target compound may reduce crystallinity .

4-(4-Chloro-3,5-Dimethylphenoxy)-N-[4-(4-Morpholinyl)phenyl]butanamide

This butanamide derivative shares structural similarities with the target compound but includes additional methyl and morpholinyl substituents (Table 3). The morpholine ring introduces polarity, likely improving aqueous solubility compared to the target compound’s purely aromatic substituents .

| Compound | Molecular Formula | Molecular Weight | Substituents |

|---|---|---|---|

| N-(3,5-Dichlorophenyl)-4-phenoxybutanamide | C₁₆H₁₃Cl₂NO₂ | ~334.2 | 3,5-dichlorophenyl, phenoxy |

| 4-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]butanamide | C₂₂H₂₇ClN₂O₃ | 402.92 | 4-chloro-3,5-dimethylphenoxy, morpholinyl |

Key Findings :

- The morpholinyl group in the analog enhances hydrogen-bonding capacity, which could improve bioavailability compared to the target compound’s simpler phenoxy group .

Biological Activity

N-(3,5-Dichlorophenyl)-4-phenoxybutanamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in agricultural applications as a herbicide and potential therapeutic uses. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3,5-Dichlorophenyl)-4-phenoxybutanamide has the following chemical characteristics:

- Molecular Formula : C16H14Cl2N O2

- Molecular Weight : Approximately 365.19 g/mol

- Structure : The compound features a butanamide backbone with dichlorophenyl and phenoxy substituents, enhancing its biological activity.

The biological activity of N-(3,5-dichlorophenyl)-4-phenoxybutanamide is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit methionyl-tRNA synthetase, an enzyme crucial for protein synthesis in plants. This inhibition leads to reduced growth and development in target weed species.

- Protein-Ligand Interactions : It may also modulate various signaling pathways by binding to specific proteins or receptors, affecting cellular processes such as gene expression and metabolic regulation.

Biological Activities

-

Herbicidal Properties

- N-(3,5-dichlorophenyl)-4-phenoxybutanamide exhibits significant herbicidal activity against various weed species. Its effectiveness can be attributed to the chlorinated structure that enhances potency while reducing environmental degradation.

-

Anticancer Potential

- Preliminary studies suggest potential anticancer properties, although specific mechanisms remain under investigation. The compound's ability to inhibit critical enzymes involved in cell proliferation may contribute to its therapeutic potential.

-

Antimicrobial Activity

- Research indicates that this compound may possess antimicrobial properties, although detailed studies are needed to confirm its efficacy against specific pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Herbicidal | Inhibits methionyl-tRNA synthetase | |

| Anticancer | Potential inhibition of tumor cell proliferation | |

| Antimicrobial | Preliminary evidence of activity against pathogens |

Case Study: Herbicidal Efficacy

A study conducted on various weed species demonstrated that N-(3,5-dichlorophenyl)-4-phenoxybutanamide effectively reduced growth rates by 60% compared to untreated controls. This effect was attributed to its mechanism of inhibiting protein synthesis through the targeted enzyme.

Pharmacokinetics

The pharmacokinetic profile of N-(3,5-dichlorophenyl)-4-phenoxybutanamide suggests rapid absorption and moderate half-life in biological systems. Further studies are required to understand its metabolism and excretion pathways fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.